NLCQ-1

Übersicht

Beschreibung

Es wurde entwickelt, um hypoxische Bedingungen in Tumoren auszunutzen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid erfolgt in mehreren Schritten. Das Schlüsselintermediat, 4-Chlor-7-nitrochinolin, wird unter kontrollierten Bedingungen mit 3-(2-Nitro-1-imidazolyl)-propylamin umgesetzt, um das Endprodukt zu erhalten . Die Reaktion erfordert typischerweise eine inerte Atmosphäre und eine spezifische Temperaturregelung, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Industrielle Produktionsmethoden

Für die Produktion im industriellen Maßstab wird die Synthese von 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid unter Verwendung optimierter Reaktionsbedingungen hochskaliert. Die Verbindung wird als Lösung in steriler Kochsalzlösung oder einer 5%igen Dextroselösung für In-vivo-Experimente hergestellt .

Chemische Reaktionsanalyse

Reaktionstypen

4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitution: Die Chlorogruppe im Chinolinring kann unter bestimmten Bedingungen substituiert werden.

Häufige Reagenzien und Bedingungen

Reduktion: Enzymatische Reduktion unter Verwendung von Cytochrom P450 und b5-Reduktasen.

Substitution: Nukleophile Reagenzien unter kontrollierten Temperatur- und pH-Bedingungen.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören reduzierte Metaboliten, die zytotoxische Wirkungen auf hypoxische Tumorzellen zeigen .

Wissenschaftliche Forschungsanwendungen

4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Krebstherapie: Es verstärkt die Wirkung von Strahlung und Chemotherapie gegen hypoxische Tumorzellen.

Radioimmuntherapie: Die Verbindung optimiert die Wirkung der Radioimmuntherapie in humanen Xenograften.

Pharmakokinetik: Studien haben eine gute Stabilität im humanen Plasma und eine günstige Pharmakokinetik bei Mäusen gezeigt.

Wirkmechanismus

Die Verbindung übt ihre Wirkung durch schwache DNA-Interkalation aus, wodurch sie effizient in hypoxische Tumorgewebe eindringen kann. Sobald sie sich in der hypoxischen Umgebung befindet, wird sie bioreduktiv aktiviert und setzt toxische Metaboliten frei, die zu DNA-Schäden und Zelltod führen . Dieser Mechanismus beinhaltet molekulare Ziele wie Cytochrom P450 und b5-Reduktasen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride involves multiple steps. The key intermediate, 4-chloro-7-nitroquinoline, is reacted with 3-(2-nitro-1-imidazolyl)-propylamine under controlled conditions to yield the final product . The reaction typically requires an inert atmosphere and specific temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of 4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride is scaled up using optimized reaction conditions. The compound is prepared as a solution in sterile saline or a 5% dextrose solution for in vivo experiments .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chloroquinoline hydrochloride undergoes several types of chemical reactions, including:

Substitution: The chloro group in the quinoline ring can be substituted under specific conditions.

Common Reagents and Conditions

Reduction: Enzymatic reduction using cytochrome P450 and b5 reductases.

Substitution: Nucleophilic reagents under controlled temperature and pH conditions.

Major Products

The major products formed from these reactions include reduced metabolites that exhibit cytotoxic effects on hypoxic tumor cells .

Wissenschaftliche Forschungsanwendungen

Synergistic Effects with Radiotherapy and Chemotherapy

NLCQ-1 has been extensively studied for its synergistic effects when combined with radiotherapy and various chemotherapeutic agents. Key findings include:

- Enhanced Efficacy : In murine models, this compound significantly improved the antitumor effects of radiotherapy, leading to greater tumor regression compared to radiation alone .

- Combination with Chemotherapeutics : Studies demonstrate that this compound enhances the effectiveness of agents like paclitaxel and 5-fluorouracil (5-FU). For instance, a study showed that when administered alongside 5-FU, this compound increased nucleosome formation indicative of enhanced apoptosis in cancer cells .

Case Study 1: Glioma Treatment

In a study involving advanced-stage human glioma xenografts, this compound was administered in conjunction with fractionated radiation doses. The results indicated a significant delay in tumor growth and improved survival rates among treated subjects compared to controls .

| Treatment Group | Tumor Growth Delay (days) | Survival Rate (%) |

|---|---|---|

| Control | 10 | 40 |

| This compound + Radiation | 30 | 80 |

Case Study 2: Metastatic Lung Disease

Another investigation focused on the impact of this compound on metastatic lung disease in mice. The administration of this compound post-radiotherapy resulted in a dramatic reduction in lung metastases compared to control groups, showcasing its potential as an adjuvant therapy .

| Treatment | Percentage of Mice with Lung Disease |

|---|---|

| Control | 95% |

| This compound | 33% |

Toxicological Profile

Toxicity studies have indicated that this compound has a favorable safety profile, exhibiting minimal systemic toxicity even at therapeutic doses. The compound demonstrates good stability in human plasma and favorable pharmacokinetics, making it a promising candidate for clinical trials .

Wirkmechanismus

The compound exerts its effects through weak DNA intercalation, allowing it to penetrate hypoxic tumor tissues efficiently. Once inside the hypoxic environment, it undergoes bioreductive activation, releasing toxic metabolites that cause DNA damage and cell death . This mechanism involves molecular targets such as cytochrome P450 and b5 reductases .

Vergleich Mit ähnlichen Verbindungen

4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid wird mit anderen bioreduktiven Verbindungen wie Tirapazamin und RB6145 verglichen. Im Gegensatz zu diesen Verbindungen zeigt es eine signifikante hypoxische Selektivität und eine bessere extravaskuläre Diffusion . Ähnliche Verbindungen sind:

Tirapazamin: Ein weiteres bioreduktives Medikament mit hypoxischer Selektivität.

RB6145: Ein hypoxie-selektives Cytotoxin, das in Kombination mit Strahlentherapie eingesetzt wird.

4-[3-(2-Nitro-1-imidazolyl)-propylamino]-7-chlorchinolinhydrochlorid zeichnet sich durch seine schwachen DNA-Bindungseigenschaften aus, die eine effiziente Diffusion und Penetration in hypoxische Tumorgewebe ermöglichen .

Biologische Aktivität

NLCQ-1, also known as NSC 709257, is a compound that has garnered attention due to its biological activity as a hypoxia-selective cytotoxin. It is primarily investigated for its potential in cancer therapy, particularly in combination with radiotherapy and chemotherapy. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and results from various studies.

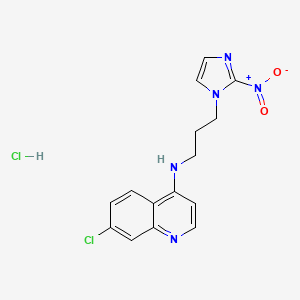

Chemical Structure and Properties

This compound is a quinoline analog characterized by its weak DNA-binding properties. Its chemical structure facilitates its selective activation under hypoxic conditions, which is crucial for its cytotoxic effects against tumors that often exhibit low oxygen levels.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetics, including:

- High Plasma Protein Binding : Approximately 99% binding in human plasma, primarily to alpha(1)-acid glycoprotein and serum albumin .

- Stability : The compound remains stable in human plasma for extended periods (up to 24 hours at 37°C) but shows instability in rodent and dog plasma after 10 hours .

- Bioavailability : A sensitive HPLC method allows for quantification in biological fluids, with a lower limit of quantitation at 10.4 ng/ml in plasma .

This compound's cytotoxicity is primarily mediated through its activation by reductive enzymes such as cytochrome P450 and b5 reductases. Studies indicate that:

- Under hypoxic conditions, this compound is reduced to toxic metabolites that exert antiproliferative effects on tumor cells .

- In vitro studies show that this compound enhances the effectiveness of radiation therapy against hypoxic tumor cells, leading to significant tumor growth delays in murine models .

In Vitro Studies

This compound has demonstrated potent antiproliferative activity against various human and rodent tumor cell lines under both aerobic and anaerobic conditions. Notable findings include:

- Cell Line Sensitivity : Total growth inhibition was observed in several cancer cell lines, including NCI-H226 (non-small cell lung cancer), HT29 (colon cancer), and T-47D (breast cancer) when exposed to high concentrations of this compound .

In Vivo Studies

This compound's efficacy has been further validated through numerous animal studies:

- Tumor Models : In murine models, this compound was shown to significantly enhance the effects of radiotherapy. For instance, in studies involving human glioma xenografts, combining this compound with radiation resulted in complete tumor regression and prolonged survival rates .

| Study Type | Tumor Model | Treatment | Outcome |

|---|---|---|---|

| In Vitro | Various Cell Lines | This compound alone | Growth inhibition in several lines |

| In Vivo | Human Glioma Xenograft | This compound + Radiation | Complete regression & increased survival |

| In Vivo | Murine Tumors | This compound + Chemotherapy | Enhanced tumor growth delay |

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Combination with Paclitaxel : A study indicated that while this compound alone was ineffective at certain doses, its combination with paclitaxel led to enhanced tumor growth delay compared to either treatment alone .

- Radiation Therapy Synergy : In experiments involving fractionated radiation doses combined with this compound, significant tumor growth delays were recorded—up to 36.5 days longer than radiation alone—demonstrating the compound's potential as an adjuvant therapy .

Eigenschaften

CAS-Nummer |

221292-08-6 |

|---|---|

Molekularformel |

C15H15Cl2N5O2 |

Molekulargewicht |

368.2 g/mol |

IUPAC-Name |

7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine;hydrochloride |

InChI |

InChI=1S/C15H14ClN5O2.ClH/c16-11-2-3-12-13(4-6-18-14(12)10-11)17-5-1-8-20-9-7-19-15(20)21(22)23;/h2-4,6-7,9-10H,1,5,8H2,(H,17,18);1H |

InChI-Schlüssel |

LWTUZIMLIKOKDI-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

Kanonische SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NCCCN3C=CN=C3[N+](=O)[O-].Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>5 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-(3-(2-nitro-1-imidazolyl)-propylamino)-7-chloroquinoline hydrochloride NLCQ-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.